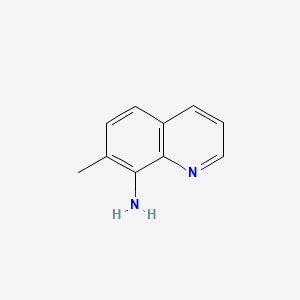

7-Methylquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27989. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVKAXWPSDVFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282787 | |

| Record name | 7-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-82-6 | |

| Record name | 8-Amino-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27989 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 7-Methylquinolin-8-amine (CAS: 5470-82-6): Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylquinolin-8-amine (CAS No. 5470-82-6), a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines a viable synthetic pathway with detailed protocols, and explores its potential biological applications based on the activities of structurally related compounds.

Physicochemical and Structural Properties

This compound is a solid quinoline derivative. Its core structure, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery. The placement of the amino and methyl groups at positions 8 and 7, respectively, dictates its specific chemical reactivity and biological interaction profile.

| Property | Value | Reference |

| CAS Number | 5470-82-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Density | 1.169 g/cm³ (Predicted) | |

| logP | 2.34 (Predicted) | |

| Storage Conditions | 2-8°C, protect from light and air |

Synthesis and Characterization

A practical and efficient synthesis of this compound involves a two-step process starting from the commercially available m-toluidine. The key intermediate, 7-methyl-8-nitroquinoline, is first synthesized and then reduced to the target amine.[2]

The synthesis begins with a Skraup reaction of m-toluidine to produce 7-methylquinoline. This is followed by a regioselective nitration at the 8-position, directed by the methyl group, to yield 7-methyl-8-nitroquinoline.[2] The final step is the reduction of the nitro group to the primary amine.

This protocol details the chemical reduction of the nitro-intermediate to the final amine product using stannous chloride (tin(II) chloride), a common and effective method for this transformation.[3][4][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 7-methyl-8-nitroquinoline (1.0 eq).

-

Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of starting material). To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After completion, cool the mixture to room temperature. Carefully remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the crude residue, add a 2M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to precipitate tin salts and deprotonate the amine product. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.

While full experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features.

| Technique | Expected Features | Reference |

| ¹H NMR | - Aromatic Protons (5H): Multiple signals between δ 7.0-8.9 ppm. | [2][6] |

| - Amine Protons (2H): A broad singlet, typically between δ 4.0-5.5 ppm. | ||

| - Methyl Protons (3H): A sharp singlet around δ 2.5 ppm. | [2] | |

| ¹³C NMR | - Aromatic Carbons (9C): Signals in the δ 110-150 ppm range. | [7][8] |

| - Methyl Carbon (1C): A signal in the aliphatic region, around δ 15-25 ppm. | [8] | |

| IR Spectroscopy | - N-H Stretch (Primary Amine): Two characteristic medium bands at ~3450-3300 cm⁻¹. | [9][10] |

| - N-H Bend (Primary Amine): A medium to strong band at ~1650-1580 cm⁻¹. | [9] | |

| - Aromatic C=C/C=N Stretch: Multiple sharp bands in the ~1600-1450 cm⁻¹ region. | ||

| - Aromatic C-N Stretch: A strong band around ~1335-1250 cm⁻¹. | [9] | |

| Mass Spectrometry | - Molecular Ion (M⁺): An odd-numbered peak at m/z = 158, consistent with the Nitrogen Rule for a compound with two nitrogen atoms. | [11][12][13] |

| - Key Fragmentation: Likely loss of a methyl radical (M-15) to give a fragment at m/z = 143, or loss of HCN (M-27) from the pyridine ring, a common fragmentation for quinolines. | [12] |

Potential Biological Activity and Applications

While specific bioactivity data for this compound is limited, the 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[14] Derivatives of this class are known to exhibit a wide range of biological effects.

Key areas of interest for drug development include:

-

Antiparasitic Agents: As analogues of primaquine, this compound is a candidate for development as an antimalarial or antileishmanial agent.

-

Anticancer Agents: Many quinoline derivatives show potent antiproliferative activity against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage and apoptosis.

-

Anti-infective Agents: The quinoline core is present in numerous antibacterial and antifungal drugs.

Cited Experimental Protocols for Biological Evaluation

To assess the potential of this compound, standard in vitro assays can be employed.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

The DCFH-DA assay is widely used to measure total intracellular ROS levels.[18][19][20][21][22]

-

Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay (Steps 1-3). Include an untreated control and a positive control for ROS induction (e.g., H₂O₂ or doxorubicin).[18][20]

-

Probe Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in high-quality DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.[19][20]

-

Staining: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[21]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe that has not been taken up by the cells.[22]

-

Data Acquisition: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[19][22] Alternatively, visualize ROS production using a fluorescence microscope.

-

Analysis: Normalize the fluorescence intensity of treated samples to the untreated control to determine the fold-change in ROS production.

Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

| Hazard Category | Information |

| GHS Pictograms |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| H312: Harmful in contact with skin. | |

| H317: May cause an allergic skin reaction. | |

| H411: Toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Note: Hazard information is based on data for 8-Amino-7-methylquinoline and may be representative.

Conclusion

This compound (CAS 5470-82-6) is a valuable building block for chemical synthesis and a promising scaffold for drug discovery. Its structural similarity to known bioactive agents, particularly in the antimalarial and anticancer fields, makes it a compelling candidate for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutics and advanced materials.

References

- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. scispace.com [scispace.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. youtube.com [youtube.com]

- 14. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 19. benchchem.com [benchchem.com]

- 20. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 21. doc.abcam.com [doc.abcam.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 7-Methylquinolin-8-amine

An In-depth Technical Guide on the Physicochemical Properties of 7-Methylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted quinoline derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a quinoline core with methyl and amine functional groups at the 7- and 8-positions respectively, imparts specific electronic and steric properties that influence its reactivity, coordination chemistry, and biological activity. Understanding the fundamental physicochemical properties of this compound is critical for its application in drug design, synthesis of novel materials, and as an intermediate in various chemical reactions. This guide provides a comprehensive overview of its core physicochemical data, details relevant experimental protocols for property determination, and illustrates a general workflow for chemical characterization.

Core Physicochemical Properties

The key are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5470-82-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][4] |

| Molecular Weight | 158.20 g/mol | [1] |

| Physical Form | Yellow Crystalline Solid | [3] |

| Melting Point | 46-48 °C | [2][3] |

| Boiling Point | 326.2 °C (at 760 mmHg) | [3] |

| Density | 1.169 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Methanol and DMSO. | [2] |

| pKa | 4.65 ± 0.14 (Predicted) | [2] |

| LogP | 1.9 (XLogP3) / 2.71 | [1][3] |

Experimental Protocols

The determination of the follows standard laboratory procedures for organic compounds, particularly aromatic amines. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Solubility

Solubility is assessed in various solvents to understand the compound's polarity and suitability for different applications. The general solubility of amines is higher in polar organic solvents and acidic aqueous solutions.[5][6]

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into separate test tubes.

-

Add a fixed volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, 10% HCl).[7]

-

Vigorously stir or vortex the mixture for a set period (e.g., 2-3 minutes).[7]

-

Visually inspect the solution for any undissolved solid against a dark background.

-

-

Observations: Record whether the compound is soluble, sparingly soluble, or insoluble. Note that the amine's basicity suggests its solubility in water will be significantly enhanced by adding acid (e.g., 10% HCl) due to the formation of a water-soluble ammonium salt.[5][6]

Determination of pKa (Potentiometric Titration)

The pKa, the negative log of the acid dissociation constant of the conjugate acid, quantifies the basicity of the amine.

-

Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer.

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration:

-

Place the solution in a beaker with the pH electrode and a magnetic stir bar.

-

Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of HCl added.

-

The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the amine has been protonated.

-

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a synthesized chemical compound like this compound, from initial synthesis to final data analysis.

Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.

References

- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemhaven.org [chemhaven.org]

Spectroscopic Profile of 7-Methylquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-methylquinolin-8-amine (CAS No. 5470-82-6). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data, based on the analysis of related quinoline and aromatic amine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group, and the amine group. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the quinoline ring and the amino and methyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet of Doublets | ~4.5, 1.5 |

| H-3 | 7.1 - 7.3 | Doublet of Doublets | ~8.5, 4.5 |

| H-4 | 7.8 - 8.0 | Doublet of Doublets | ~8.5, 1.5 |

| H-5 | 7.3 - 7.5 | Doublet | ~8.0 |

| H-6 | 7.0 - 7.2 | Doublet | ~8.0 |

| -CH₃ (at C-7) | 2.3 - 2.5 | Singlet | - |

| -NH₂ (at C-8) | 4.5 - 5.5 | Broad Singlet | - |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen atom and the positions of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 147 - 149 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 115 - 117 |

| C-7 | 136 - 138 |

| C-8 | 140 - 142 |

| C-8a | 144 - 146 |

| -CH₃ (at C-7) | 17 - 19 |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methyl group, and C=C and C=N bonds of the quinoline ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (methyl) | 2980 - 2850 | Medium |

| C=C and C=N Ring Stretch | 1620 - 1450 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch | 1340 - 1250 | Strong |

| C-H Out-of-plane Bend | 900 - 680 | Strong |

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ (Molecular Ion) | 158 | Molecular weight of C₁₀H₁₀N₂ |

| [M-1]⁺ | 157 | Loss of a hydrogen radical |

| [M-15]⁺ | 143 | Loss of a methyl radical (CH₃) |

| [M-28]⁺ | 130 | Loss of HCN from the quinoline ring |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is outlined below.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility of 7-Methylquinolin-8-amine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methylquinolin-8-amine, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on its physicochemical properties to predict solubility, outlines a detailed experimental protocol for its determination, and presents a relevant synthetic workflow.

Physicochemical Properties and Predicted Solubility Profile

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂.[1] Its structure, featuring a quinoline core, an amine group at position 8, and a methyl group at position 7, dictates its solubility behavior.

-

Polarity and Hydrogen Bonding: The presence of the amine (-NH₂) group introduces polarity and the capacity to act as a hydrogen bond donor. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These features suggest that this compound is likely to be soluble in polar organic solvents.

-

Aromatic System: The fused aromatic ring system is nonpolar and will contribute to its solubility in solvents with some aromatic character or lower polarity.

-

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in hydrogen bonding suggests good solubility in alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] High solubility is also expected in other polar aprotic solvents like Dimethylformamide (DMF) due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar amine group.

-

The solubility of quinoline derivatives is also influenced by the pH of the medium.[4] As a basic compound, the solubility of this compound in protic solvents can be significantly affected by pH.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in a range of organic solvents. The data presented in Table 1 is based on qualitative reports and serves as a template for the systematic presentation of experimentally determined solubility data. It is strongly recommended that researchers determine the solubility in solvents relevant to their specific applications.

Table 1: Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 25 | Data not available | Data not available | Reported as soluble[2][3] |

| Ethanol | 25 | Data not available | Data not available | Predicted to be soluble | |

| Polar Aprotic | DMSO | 25 | Data not available | Data not available | Reported as soluble[2][3] |

| Acetonitrile | 25 | Data not available | Data not available | Predicted to be soluble | |

| Dichloromethane | 25 | Data not available | Data not available | Predicted to be moderately soluble | |

| Nonpolar | Toluene | 25 | Data not available | Data not available | Predicted to have low solubility |

| n-Hexane | 25 | Data not available | Data not available | Predicted to be poorly soluble |

Note: This table should be populated with experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a generalized and widely accepted protocol for determining the solubility of a solid organic compound in an organic solvent, commonly known as the shake-flask method .

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another calibrated analytical instrument.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" implies that a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Synthesis Workflow of a Key Precursor

This compound can be synthesized from its nitro precursor, 7-methyl-8-nitroquinoline. The following diagram illustrates the well-established, two-step synthetic route starting from m-toluidine.[5]

Conclusion

While there is a notable absence of specific quantitative solubility data for this compound in the scientific literature, its molecular structure suggests good solubility in polar organic solvents like methanol and DMSO. For drug development and other research applications, it is imperative to experimentally determine the solubility in relevant solvent systems. The generalized shake-flask protocol provided in this guide offers a robust methodology for obtaining these critical data. Further studies are warranted to fully characterize the physicochemical properties of this compound.

References

- 1. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]

- 3. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [chemicalbook.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Methylquinolin-8-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 7-Methylquinolin-8-amine and its derivatives. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this document offers a detailed examination of closely related compounds for which crystallographic data has been reported. By presenting experimental protocols, quantitative structural data, and logical workflows, this guide serves as a valuable resource for researchers engaged in the study of quinoline-based compounds and their applications in drug discovery and materials science.

Introduction

This compound is a heterocyclic amine with a quinoline scaffold, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimalarial, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a compound's physicochemical properties, potential intermolecular interactions, and structure-activity relationships (SAR).

Despite extensive searches of crystallographic databases, a published crystal structure for this compound could not be located. Therefore, this guide will focus on the analysis of analogous structures to provide a framework for understanding the crystallographic characteristics of this class of compounds.

Methodologies for Synthesis and Crystallization

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A general pathway to 7-substituted-8-aminoquinolines can be conceptualized as follows.

General Synthesis of 8-Aminoquinoline Derivatives

The preparation of the 8-aminoquinoline core can be achieved through methods like the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] Subsequent functionalization at the 7-position can be accomplished through various organic reactions. For instance, Mannich-type reactions are commonly employed to introduce aminomethyl groups at the C-7 position of 8-hydroxyquinolines.[2]

A plausible synthetic route to this compound could involve the nitration of 7-methylquinoline followed by the reduction of the nitro group to an amine.

Crystallization Protocols

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general procedure for the crystallization of quinoline derivatives is outlined below.

Experimental Protocol: Single Crystal Growth of a Quinoline Derivative

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or a solvent mixture (e.g., ethanol, methanol, acetonitrile, or dichloromethane/hexane) with gentle heating to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This is one of the most common and straightforward crystallization techniques.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: Slowly cool a saturated solution of the compound from a higher temperature to a lower temperature. The decrease in solubility can lead to the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor. The crystals are then washed with a small amount of cold solvent and dried.

Workflow for Crystal Structure Analysis

The process of determining and analyzing a crystal structure follows a well-defined workflow, from the initial synthesis of the compound to the final analysis and interpretation of the structural data.

Case Study: Crystal Structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol

As a case study, we will examine the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, a related compound featuring a substituted quinoline core.[3]

Experimental Protocol for Synthesis and Crystallization

The synthesis and crystallization of this compound were reported as follows:

-

Synthesis: 5-chloro-8-quinolinol was reacted with a toluene solution of the appropriate amine precursor and heated for 24 hours at 353 K.

-

Crystallization: The resulting oily product was crystallized from a hexane-dichloromethane mixture. The crude solid was then recrystallized from acetonitrile to yield yellow crystals suitable for X-ray diffraction.[3]

Crystallographic Data

The key crystallographic data for 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₉ClN₄O |

| Formula Weight | 390.86 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3170(5) |

| b (Å) | 11.5993(7) |

| c (Å) | 11.6135(6) |

| α (°) | 116.8473(13) |

| β (°) | 105.2809(13) |

| γ (°) | 92.0110(17) |

| Volume (ų) | 948.68(10) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.22 |

| R[F² > 2σ(F²)] | 0.036 |

| wR(F²) | 0.123 |

| CCDC Number | 1438483 |

Data sourced from Kubono et al.[3]

Structural Analysis

The molecular structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol reveals several key features. An intramolecular O—H···N hydrogen bond is present between the hydroxyl group and a pyridine nitrogen atom, which contributes to the stability of the molecular conformation.[3] In the crystal lattice, molecules are linked through C—H···O hydrogen bonds to form inversion dimers. These dimers are further connected by C—H···N hydrogen bonds, creating ribbons that are linked by C—H···π and π–π stacking interactions.[3] This complex network of non-covalent interactions dictates the packing of the molecules in the solid state.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of closely related compounds provides valuable insights into the expected structural features and intermolecular interactions of this class of molecules. The methodologies for synthesis, crystallization, and structural analysis presented in this guide offer a robust framework for researchers working with quinoline derivatives. The determination of the crystal structure of this compound would be a valuable addition to the field, enabling a more detailed understanding of its properties and facilitating the rational design of new functional molecules.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 7-Methylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinolin-8-amine is a crucial heterocyclic building block in medicinal chemistry and materials science. The reactivity of its primary aromatic amine group at the 8-position, influenced by the adjacent quinoline nitrogen and the methyl group at the 7-position, dictates its utility in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive exploration of the synthesis and key reactions of the amine group in this compound, including its diazotization, acylation, alkylation, and its role in the formation of heterocyclic systems and metal complexes. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its application in research and development.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, in particular, serves as a valuable intermediate for the synthesis of antimalarial drugs and other therapeutic agents. The primary amine at the 8-position is a key handle for molecular elaboration, participating in a variety of chemical transformations. This guide will delve into the fundamental reactivity of this amine group, providing a practical resource for its utilization in synthetic chemistry.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from m-toluidine.

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

The initial step is a Skraup synthesis to form 7-methylquinoline, followed by a regioselective nitration at the 8-position.

-

Reaction: Skraup reaction of m-toluidine with glycerol, followed by nitration.

-

Key Reagents: m-toluidine, glycerol, sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a nitrating mixture (fuming nitric acid and sulfuric acid).

-

General Observations: The Skraup synthesis can produce a mixture of 5-methylquinoline and 7-methylquinoline, with the latter being the major product. The subsequent nitration proceeds with high regioselectivity to yield 7-methyl-8-nitroquinoline.[1]

Step 2: Reduction of 7-Methyl-8-nitroquinoline

The nitro group is then reduced to the primary amine to yield the target compound.

-

Reaction: Reduction of a nitro group to an amine.

-

Reducing Agents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).

Below is a generalized workflow for the synthesis:

Reactivity of the Amine Group

The amine group at the 8-position of 7-methylquinoline is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characteristic of a primary aromatic amine, although it is influenced by the electronic properties of the quinoline ring system.

Diazotization and Sandmeyer-Type Reactions

The primary amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the quinoline ring.

The Sandmeyer reaction provides a powerful method for introducing halides (Cl, Br) and cyano groups onto the aromatic ring, functionalities that are otherwise difficult to install directly.[2][3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

-

Diazotization: Dissolve this compound in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The evolution of nitrogen gas is typically observed. Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the product by chromatography or recrystallization.

| Reaction | Reagents | Product | Typical Yield (%) |

| Chlorination | NaNO₂, HCl, CuCl | 7-Methyl-8-chloroquinoline | 60-80 |

| Bromination | NaNO₂, HBr, CuBr | 7-Methyl-8-bromoquinoline | 60-80 |

| Cyanation | NaNO₂, H⁺, CuCN | 7-Methyl-8-cyanoquinoline | 50-70 |

Table 1: Summary of Sandmeyer Reactions on this compound (Predicted)

Acylation

The amine group of this compound readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities.

Experimental Protocol: N-Acetylation of this compound

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.

-

Acylation: Slowly add acetic anhydride or acetyl chloride to the solution at room temperature.

-

Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid and catalyst. Dry the organic layer and remove the solvent under reduced pressure.

-

Purification: Purify the resulting N-(7-methylquinolin-8-yl)acetamide by recrystallization or column chromatography.

| Acylating Agent | Product | Typical Yield (%) |

| Acetic Anhydride | N-(7-methylquinolin-8-yl)acetamide | >90 |

| Benzoyl Chloride | N-(7-methylquinolin-8-yl)benzamide | >85 |

Table 2: Acylation Reactions of this compound (Predicted)

Alkylation

N-alkylation of this compound can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more controlled approach.

Experimental Protocol: N-Alkylation via Reductive Amination

-

Imine Formation: Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the N-alkylated product by column chromatography.

| Alkylating Agent | Product | Typical Yield (%) |

| Formaldehyde (reductive amination) | N-Methyl-7-methylquinolin-8-amine | 70-90 |

| Benzaldehyde (reductive amination) | N-Benzyl-7-methylquinolin-8-amine | 70-90 |

Table 3: Alkylation Reactions of this compound (Predicted)

Synthesis of Heterocyclic Compounds

The 8-amino group, in conjunction with a suitable substituent at the 7-position, can be utilized to construct fused heterocyclic rings. For instance, reaction with nitrous acid can lead to the formation of a triazole ring.

Experimental Protocol: Synthesis of a Triazolo[4,5-h]quinoline Derivative

-

Diazotization: Dissolve this compound in an acidic medium and treat with sodium nitrite at low temperature to form the diazonium salt, as described previously.

-

Cyclization: The in-situ generated diazonium salt can undergo intramolecular cyclization. This reaction is highly dependent on the specific substrate and reaction conditions. In some cases, an external azide source may be required for intermolecular cycloaddition.

Metal Complexation

The 8-aminoquinoline scaffold, similar to the well-known 8-hydroxyquinoline, is an excellent bidentate ligand for a variety of metal ions. The nitrogen atoms of the quinoline ring and the amino group can coordinate to a metal center to form stable chelate complexes. This property is exploited in the development of metal-based drugs and catalysts.

Experimental Protocol: Synthesis of a Cu(II) Complex

-

Ligand Solution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Metal Salt Solution: In a separate flask, dissolve a copper(II) salt (e.g., CuCl₂ or Cu(OAc)₂) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate of the complex may form immediately.

-

Isolation and Purification: Heat the mixture to ensure complete reaction, then cool to allow for crystallization. Collect the solid complex by filtration, wash with cold solvent, and dry under vacuum.

| Metal Ion | Ligand:Metal Ratio | Predicted Geometry |

| Cu(II) | 2:1 | Square Planar or Distorted Octahedral |

| Zn(II) | 2:1 | Tetrahedral |

| Fe(III) | 2:1 or 3:1 | Octahedral |

Table 4: Predicted Metal Complexes of this compound

Applications in Drug Development

The reactivity of the amine group in this compound is central to its use in the synthesis of bioactive molecules. For example, it is a key intermediate in the synthesis of the antibacterial agent Baquiloprim.[4] The ability to easily modify the amine group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug discovery programs. The metal-chelating properties of its derivatives are also being explored for their potential as anticancer and neuroprotective agents.

Conclusion

This compound is a versatile building block whose utility is largely defined by the reactivity of its 8-amino group. This guide has outlined the primary synthetic route to this compound and has provided a detailed overview of the key reactions of the amine functionality, including diazotization, acylation, alkylation, and its role in forming heterocyclic systems and metal complexes. The provided experimental protocols and data tables serve as a practical resource for chemists in academia and industry, facilitating the exploration of new chemical space and the development of novel functional molecules. Further research into the specific reaction conditions and the biological activities of the resulting derivatives will undoubtedly continue to expand the applications of this important scaffold.

References

7-Methylquinolin-8-amine as a Precursor in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Within this versatile class of compounds, 7-methylquinolin-8-amine serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive primary amine at the 8-position and a methyl group at the 7-position, provides a valuable platform for derivatization. This technical guide details the synthesis of this compound, its physicochemical properties, and its application as a starting material for the development of novel bioactive compounds, supported by experimental protocols and quantitative data from analogous derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-toluidine. The first step involves the construction of the 7-methylquinoline ring system, which is then nitrated to produce 7-methyl-8-nitroquinoline. The final step is the reduction of the nitro group to the desired 8-amino functionality.

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

The initial synthesis produces a mixture of 7-methylquinoline and 5-methylquinoline via the Skraup reaction, which is then subjected to nitration. The nitration selectively occurs at the 8-position of the 7-methylquinoline isomer.[1]

Experimental Protocol: Skraup Synthesis of 7- and 5-methylquinoline Mixture [1]

-

In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

-

Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and H₂O (61.5 g) and cool it in an ice bath.

-

Add the cooled H₂SO₄/H₂O solution dropwise to the stirred reaction mixture. Control the exothermic reaction with an ice bath as needed.

-

After the addition is complete, heat the mixture to 120-130°C and maintain this temperature for several hours.

-

Cool the mixture, dilute carefully with water, and then neutralize with a sodium hydroxide solution until alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a mixture of 7-methylquinoline and 5-methylquinoline.

Experimental Protocol: Nitration of 7-Methylquinoline [1]

-

To a mechanically stirred mixture of 7-methylquinoline (57.05 g, 0.398 mol, from the mixture obtained above) and 142.5 mL of H₂SO₄, add a solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) dropwise at -5°C.

-

After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

-

Pour the reaction solution over ice. Once the ice has completely melted, filter the precipitate.

-

Wash the solid with cold water until no more precipitate appears in the filtrate. For complete precipitation, the mixture can be refrigerated overnight.

-

Filter the precipitate and wash it with 95% ethanol (3 x 100 mL).

-

Dry the solid under vacuum to afford 7-methyl-8-nitroquinoline as a white powder.

Physicochemical and Spectral Data for 7-Methyl-8-nitroquinoline

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Melting Point | 182-183 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H) | [1] |

Step 2: Reduction of 7-Methyl-8-nitroquinoline to this compound

The reduction of the nitro group to an amine is a standard transformation. While a specific protocol for this exact compound is not detailed in the reviewed literature, a reliable method involves using a metal in an acidic medium, such as iron in hydrochloric acid, which is effective for the reduction of nitroarenes.[4]

Proposed Experimental Protocol: Reduction of 7-Methyl-8-nitroquinoline

-

Suspend 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the aqueous solution basic by adding a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5470-82-6 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Melting Point | 46-48 °C | [5] |

| Boiling Point | 326.2±27.0 °C (Predicted) | [5] |

| pKa | 4.65±0.14 (Predicted) | [5] |

| Appearance | Yellow Solid | [5] |

Synthetic Workflow and Derivatization

The overall synthetic pathway from m-toluidine to this compound and its subsequent use as a precursor can be visualized as follows.

Caption: Overall synthesis and derivatization workflow.

Applications as a Precursor in Medicinal Chemistry

The primary amine of this compound is a versatile functional group that can be readily modified to generate a library of derivatives. Common derivatizations include the formation of amides, sulfonamides, and Schiff bases, which can then be used to create metal complexes or other complex structures. A notable application is its role as an intermediate in the synthesis of Baquiloprim, an antibacterial agent.[6]

Synthesis of Amide Derivatives

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Amides can be synthesized by reacting this compound with carboxylic acids (using a coupling agent), acyl chlorides, or anhydrides.[][8]

General Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Dissolve this compound (1 equivalent) and a base, such as triethylamine or pyridine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-(7-methylquinolin-8-yl)amide.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. These compounds are important intermediates and are also known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] Furthermore, the imine nitrogen and another suitably positioned donor atom can act as a chelating site for metal ions, forming complexes with potential therapeutic value.

General Experimental Protocol: Schiff Base Synthesis [11]

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Biological Activities of Analogous Quinoline Derivatives

While specific biological data for derivatives of this compound are not widely published, the broader class of 8-aminoquinolines and substituted quinolines has been extensively studied, revealing potent biological activities. The data in the following table for analogous compounds illustrates the therapeutic potential of this scaffold.

Table of Biological Activities for Analogous Quinoline Derivatives

| Compound Structure | Compound Name/Class | Biological Activity | IC₅₀ / MIC | Target/Cell Line | Reference |

| Primaquine (8-aminoquinoline) | Antimalarial | - | Plasmodium vivax (hypnozoites) | [12] | |

| Tafenoquine (8-aminoquinoline) | Antimalarial | - | P. vivax, P. falciparum | [12] | |

| NPC1161B (8-aminoquinoline analog) | Antimalarial, Antileishmanial | - | Plasmodium, Leishmania | [13] | |

| CQPA-26 (7-chloroquinoline derivative) | Antimalarial | 1.29 µM | P. falciparum NF54 | ||

| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | Anticancer | 29.4 µM | A549 (Lung Cancer) | [14] |

Note: The structures are representative of the compound classes and are not the exact compounds listed where a specific name is provided.

Potential Mechanisms of Action in Cancer

Derivatives of the quinoline scaffold have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While the specific mechanisms for derivatives of this compound would need to be elucidated, it is plausible that they could target pathways commonly inhibited by other quinoline-based anticancer agents, such as the PI3K/Akt/mTOR pathway.[15]

Caption: Plausible mechanism of action for anticancer activity.

Conclusion

This compound is a valuable and versatile precursor in medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The presence of a reactive primary amine on the quinoline scaffold allows for straightforward derivatization to generate novel compounds. Although the biological activity of its direct derivatives is an area requiring further exploration, the proven potent antimalarial and anticancer activities of analogous 8-aminoquinoline and substituted quinoline compounds strongly suggest that derivatives of this compound are promising candidates for drug discovery and development programs. This guide provides a foundational framework of synthetic protocols and contextual biological data to aid researchers in harnessing the potential of this important chemical building block.

References

- 1. brieflands.com [brieflands.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. 8-Quinolinamine, 7-methyl- | C10H10N2 | CID 231556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [amp.chemicalbook.com]

- 6. 8-AMINO-7-METHYL-QUINOLINE | 5470-82-6 [chemicalbook.com]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ajrconline.org [ajrconline.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. ajol.info [ajol.info]

- 12. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

7-Methylquinolin-8-amine: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide on its Potential Applications in Materials Science

Audience: Researchers, scientists, and materials development professionals.

Executive Summary

7-Methylquinolin-8-amine, a substituted quinoline derivative, is emerging as a promising molecular scaffold for the development of a new generation of advanced functional materials. While research directly focused on this specific compound is in its nascent stages, extensive studies on analogous 8-aminoquinoline and 8-hydroxyquinoline derivatives provide a strong foundation for predicting its potential. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound in key areas of materials science, including organic electronics, fluorescent sensing, and corrosion inhibition. By leveraging its unique electronic and coordination properties, this compound is poised to become a valuable component in the design of novel materials with tailored functionalities.

Introduction: The Promise of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" not only in medicinal chemistry but also in materials science.[1] Its rigid, planar, and aromatic nature, combined with the presence of a nitrogen heteroatom, imparts unique photophysical and electronic properties. The 8-aminoquinoline moiety, in particular, is an excellent bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1][2] The introduction of a methyl group at the 7-position in this compound is expected to modulate its steric and electronic characteristics, offering a handle to fine-tune the properties of its derivative materials.

This guide will explore the potential of this compound in three primary materials science domains:

-

Luminescent Materials for Organic Electronics: As a ligand for metal complexes in Organic Light-Emitting Diodes (OLEDs).

-

Fluorescent Chemosensors: For the selective detection of metal ions.

-

Corrosion Inhibitors: For the protection of metallic surfaces.

Potential Application I: Organic Light-Emitting Diodes (OLEDs)

The success of metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), as electron-transporting and emissive materials is a cornerstone of OLED technology.[3][4][5][6] These materials combine thermal stability with high quantum efficiency. This compound can serve as a ligand to create novel metal complexes with potentially enhanced OLED performance.

Rationale for Application

Metal complexes derived from this compound, for instance with Al(III), Zn(II), or Sn(IV), are expected to exhibit strong luminescence. The amino group (-NH2) and the quinoline nitrogen act as coordination sites, forming stable 5-membered chelate rings with metal ions. The methyl group (-CH3) can influence the solubility, film-forming properties, and solid-state packing of the complex, which in turn affects charge transport and luminescence efficiency. Furthermore, substituents on the quinoline ring are known to tune the emission wavelength of the resulting metal complexes.[5]

Hypothetical Experimental Protocol: Synthesis of a this compound Metal Complex

Objective: To synthesize a bis(7-methylquinolin-8-aminato)zinc(II) complex.

Materials:

-

This compound

-

Zinc(II) chloride (anhydrous)

-

Methanol (anhydrous)

-

Triethylamine

Procedure:

-

Dissolve this compound (2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (2 mmol) to the solution to deprotonate the amino group.

-

In a separate flask, dissolve anhydrous zinc(II) chloride (1 mmol) in anhydrous methanol (10 mL).

-

Add the zinc(II) chloride solution dropwise to the this compound solution with constant stirring.

-

Reflux the reaction mixture for 4 hours.

-

Allow the solution to cool to room temperature, promoting the precipitation of the complex.

-

Filter the resulting solid, wash with cold methanol, and dry under vacuum.

Characterization and Device Fabrication

The synthesized complex would be characterized by elemental analysis, mass spectrometry, FT-IR, 1H NMR, and UV-Vis spectroscopy to confirm its structure. Photoluminescence (PL) spectroscopy would be used to determine its emission properties. For OLED fabrication, the complex could be incorporated as an emissive layer via spin-coating or thermal evaporation in a multilayer device structure.

Potential Application II: Fluorescent Chemosensors

8-Aminoquinoline and 8-hydroxyquinoline derivatives are widely employed as fluorescent probes for the detection of various metal ions, including Zn2+, Al3+, and Pb2+.[7][8][9] The mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular rotation and photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.[7]

Design and Mechanism

This compound can act as the core fluorophore and recognition site for metal ions. Its inherent fluorescence is typically weak, but upon complexation with a target metal ion, a rigid complex is formed, resulting in a "turn-on" fluorescent response. The selectivity for specific metal ions can be tuned by further chemical modification of the quinoline scaffold.

Quantitative Data from Analogous Sensors

To illustrate the potential sensitivity, the table below summarizes the performance of similar aminoquinoline-based fluorescent sensors for metal ions.

| Sensor Base | Target Ion | Fluorescence Enhancement | Detection Limit | Reference |

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Pb2+ | 10-fold | Not Specified | [7] |

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Al3+ | 5-fold | Not Specified | [7] |

| Diaza-18-crown-6 hydroxyquinoline | Mg2+ | Strong Increase | Micromolar (Kd = 44 µM) | [8] |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn2+ | 4-fold | Not Specified | [9] |

Experimental Protocol: Metal Ion Sensing

Objective: To evaluate the fluorescence response of this compound to various metal ions.

Materials:

-

This compound solution (e.g., in acetonitrile/water)

-

Aqueous solutions of various metal salts (e.g., ZnCl2, AlCl3, Pb(NO3)2, CuCl2, FeCl3)

-

HEPES buffer (pH 7.4)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent mixture (e.g., 1:1 acetonitrile/water buffered with HEPES).

-

Record the fluorescence spectrum of the ligand solution (excitation at its absorption maximum).

-

Titrate the ligand solution with aliquots of a specific metal ion stock solution.

-

Record the fluorescence spectrum after each addition until no further change is observed.

-

Repeat the process for a range of different metal ions to assess selectivity.

-

Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding constant and detection limit.

Potential Application III: Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are effective corrosion inhibitors for metals in acidic environments.[10][11] 8-Hydroxyquinoline and its derivatives have demonstrated excellent potential in this regard.[10][11][12][13][14] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[10]

Mechanism of Action

This compound is expected to be an effective corrosion inhibitor due to:

-

Adsorption: The quinoline ring can adsorb onto the metal surface via its π-electrons.

-

Coordination: The nitrogen atoms of the quinoline ring and the amino group can coordinate with vacant d-orbitals of the metal atoms, leading to strong chemisorption.

-

Barrier Formation: The adsorbed molecules form a protective film that isolates the metal from the corrosive medium.

Performance Data of Analogous Inhibitors

The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE%). The table below shows data for 8-hydroxyquinoline and its derivatives on different metals.

| Inhibitor | Metal | Medium | Inhibition Efficiency (IE%) | Reference |

| 8-Hydroxyquinoline | 7075 Aluminium Alloy | 3.5% NaCl | 96% | [12] |

| 5-propoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 94% | [14] |

| 5-methoxymethyl-8-hydroxyquinoline | Carbon Steel | 1 M HCl | 89% | [14] |

| 8-hydroxy-7-quinolinecarboxaldehyde derivatives | C-steel | 2 M HCl | "Very good" | [13] |

Experimental Protocol: Electrochemical Evaluation

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in 1 M HCl.

Materials:

-

Mild steel electrode

-

1 M HCl solution

-

This compound

-

Potentiostat/Galvanostat with a three-electrode cell (working, counter, and reference electrodes)

Procedure:

-

Potentiodynamic Polarization:

-

Immerse the polished mild steel electrode in 1 M HCl (blank solution) and record the polarization curve.

-

Add a specific concentration of this compound to the solution and record the polarization curve again.

-

Repeat for several inhibitor concentrations.

-

Calculate the corrosion current density (Icorr) from the Tafel plots. The inhibition efficiency (IE%) is calculated as: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Record the EIS spectra (Nyquist and Bode plots) for the steel electrode in the blank and inhibitor-containing solutions at the open circuit potential.

-

The charge transfer resistance (Rct) is determined by fitting the data to an equivalent circuit model.

-

The inhibition efficiency (IE%) is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

-

Conclusion and Future Outlook

This compound represents a molecule of significant potential for materials science. Based on the robust performance of its structural analogues, it is a prime candidate for the development of:

-